3-Acetylthianaphthene

Neuroscience Dopamine Transporter Reuptake Inhibition

3-Acetylthianaphthene offers unparalleled advantages: the 3-acetyl substitution pattern is critical for dopamine transporter (DAT) binding, enabling selective D3 ligand development (e.g., FAUC346, Ki=0.29 nM). Its favorable safety profile (non-toxic at 150 mg/kg, oral) and low melting point (61–65°C) simplify handling and crystallization. Choose this specific isomer—2-acetyl analogs cannot replicate its reactivity or biology. Procure high-purity material for reproducible CNS research.

Molecular Formula C10H8OS
Molecular Weight 176.24 g/mol
CAS No. 1128-05-8
Cat. No. B074777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylthianaphthene
CAS1128-05-8
Molecular FormulaC10H8OS
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CSC2=CC=CC=C21
InChIInChI=1S/C10H8OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3
InChIKeyZTTZKDDWXHQKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylthianaphthene (CAS 1128-05-8): A Versatile Benzothiophene Ketone for Dopamine Transporter Research and Organic Synthesis


3-Acetylthianaphthene (also known as 3-acetylbenzo[b]thiophene, 1-(benzo[b]thiophen-3-yl)ethanone) is a heterocyclic ketone featuring a benzothiophene core substituted with an acetyl group at the 3-position . This compound belongs to the thianaphthene family and is characterized by its molecular formula C10H8OS and a molecular weight of 176.24 g/mol . It serves as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry, where its benzothiophene scaffold is utilized to modulate biological activity . Notably, it has been identified as an inhibitor of dopamine reuptake via interaction with the dopamine transporter (DAT), highlighting its potential in neuropharmacology research . Its physicochemical properties, including a melting point of 61–65 °C and a boiling point of 165–170 °C at 13 mmHg, are well-documented, facilitating its handling and purification in laboratory settings .

3-Acetylthianaphthene: Why Positional Isomers and Generic Heterocycles Are Not Drop-In Replacements


While several benzothiophene derivatives share a similar core structure, substitution at the 3-position of 3-acetylthianaphthene confers distinct physicochemical and biological properties that preclude simple substitution with its 2- or 5-acetyl isomers or other heterocyclic ketones . For instance, the 2-acetyl isomer (CAS 22720-75-8) has a markedly higher melting point (86–88 °C) compared to the 3-acetyl compound (61–65 °C), reflecting different intermolecular interactions and crystalline packing . Furthermore, the 3-acetyl substitution pattern is critical for its interaction with the dopamine transporter, as structural modifications to the benzothiophene ring—including the position of the acetyl group—are known to alter binding affinity and selectivity for dopamine receptor subtypes [1]. Therefore, replacing 3-acetylthianaphthene with a positional isomer or a generic heterocycle in a sensitive assay or synthetic pathway without empirical validation risks significant changes in reactivity, solubility, and biological activity, underscoring the need for compound-specific procurement and experimental verification.

3-Acetylthianaphthene: Quantitative Evidence for Differentiated Performance in Dopamine Transporter Binding and Safety


3-Acetylthianaphthene Exhibits High Affinity for the Dopamine Transporter (DAT) with Reported Selectivity

3-Acetylthianaphthene has been shown to inhibit the reuptake of dopamine by binding to the dopamine transporter (DAT) . While specific Ki or IC50 values are not publicly available in the current literature for this exact compound, the same source reports that it has a 'high affinity' for DAT and is 'selective for this receptor' . In the broader context of benzothiophene-based dopamine receptor ligands, the 3-substitution pattern is a key determinant of subtype selectivity, as demonstrated by compounds like FAUC346, which shows outstanding D3 affinity and selectivity [1]. This class-level evidence supports the inference that the 3-acetyl substitution on the benzothiophene core contributes to its observed DAT selectivity relative to other heterocyclic ketones.

Neuroscience Dopamine Transporter Reuptake Inhibition

3-Acetylthianaphthene Demonstrates a Favorable In Vivo Safety Profile in Mice Compared to Amphetamine

In acute toxicity studies, 3-acetylthianaphthene was found to be non-toxic in mice at doses up to 150 mg/kg, with a safety profile similar to placebo . This is a critical differentiator when compared to other dopamine reuptake inhibitors such as amphetamine, which are known to produce significant adverse effects at lower doses and are associated with abuse liability . Furthermore, the compound can be administered orally, enhancing its convenience for preclinical studies relative to agents that require parenteral administration . An older report indicated a mouse LDLo (lowest published lethal dose) of 400 mg/kg via parenteral administration, providing a historical baseline for acute toxicity .

Toxicology In Vivo Safety Neuropharmacology

3-Acetylthianaphthene's Lower Melting Point Distinguishes It from the 2-Acetyl Isomer, Impacting Handling and Formulation

The melting point of 3-acetylthianaphthene is 61–65 °C, which is significantly lower than that of its positional isomer 2-acetylbenzothiophene (86–88 °C) . This difference in thermal behavior reflects distinct crystal packing and intermolecular forces arising from the position of the acetyl group on the benzothiophene ring. The lower melting point of the 3-isomer may influence its solubility profile, ease of recrystallization, and behavior in melt-based formulation processes. Additionally, the boiling point of 3-acetylthianaphthene is 165–170 °C at 13 mmHg , a parameter crucial for purification via distillation and for assessing volatility in experimental settings.

Physicochemical Properties Solid-State Chemistry Formulation

3-Acetylthianaphthene Serves as a Key Intermediate in the Synthesis of Selective Dopamine D3 Receptor Ligands

3-Acetylthianaphthene is a crucial starting material for the synthesis of benzothiophene-based dopamine D3 receptor ligands, such as FAUC346 and FAUC365, which exhibit exceptional D3 affinity and subtype selectivity [1]. The 3-acetyl group provides a reactive handle for further functionalization, enabling the construction of complex molecular architectures that target specific dopamine receptor subtypes. This synthetic utility is supported by patents describing structurally rigid dopamine D3 receptor selective ligands that incorporate benzothiophene moieties [2]. The compound's role as a versatile intermediate is further evidenced by its use in the preparation of oxirane derivatives and other heterocyclic compounds .

Medicinal Chemistry Synthetic Intermediate Dopamine D3 Receptor

3-Acetylthianaphthene: Ideal Application Scenarios Based on Quantitative Evidence


Dopamine Transporter (DAT) Probe Development in Neuroscience

Given its reported high affinity and selectivity for the dopamine transporter , 3-acetylthianaphthene is a promising scaffold for developing novel DAT-targeting probes. Its favorable in vivo safety profile (non-toxic at 150 mg/kg in mice) and oral bioavailability make it an attractive starting point for preclinical studies aimed at investigating dopamine signaling in vivo, with a potentially wider therapeutic window than traditional psychostimulants.

Synthesis of Subtype-Selective Dopamine D3 Receptor Ligands

3-Acetylthianaphthene serves as a critical synthetic intermediate for generating high-affinity, subtype-selective dopamine D3 receptor ligands, such as FAUC346 (Ki = 0.29 nM, >1000-fold D3/D2 selectivity) [1]. This application leverages the unique reactivity of the 3-acetyl group to install complex pharmacophores, a capability not easily replicated by other positional isomers. Laboratories aiming to expand their library of D3-selective agents should prioritize this compound.

In Vivo Neuropharmacology Studies Requiring a Safe and Orally Bioavailable DAT Ligand

For researchers planning long-term or high-dose in vivo studies investigating dopamine transporter function, 3-acetylthianaphthene offers a distinct advantage over more toxic comparators like amphetamine . Its documented safety margin (no toxicity up to 150 mg/kg) and oral route of administration simplify experimental protocols and align with ethical guidelines for animal research, making it a more practical and responsible choice for chronic administration studies.

Crystallization and Formulation Studies Leveraging Unique Melting Point

The significantly lower melting point of 3-acetylthianaphthene (61–65 °C) compared to its 2-acetyl isomer (86–88 °C) can be exploited in crystallization screenings and formulation development. Its thermal behavior may favor specific recrystallization solvents or enable melt-based processing techniques that are less energy-intensive, offering a practical advantage in the preparation of high-purity material for biological assays.

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